molecular formula C10H8O3 B13368131 4-Acryloylbenzoic acid CAS No. 59969-66-3

4-Acryloylbenzoic acid

Cat. No.: B13368131
CAS No.: 59969-66-3
M. Wt: 176.17 g/mol
InChI Key: QIODTYCHCIMSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acryloylbenzoic acid is an organic compound with the molecular formula C10H8O3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an acryloyl group. This compound is known for its applications in various fields, including polymer chemistry and material science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acryloylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 4-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester intermediate, which is then hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Acryloylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the acryloyl group to a saturated alkyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: 4-(Propionyl)benzoic acid.

    Substitution: Nitro- or halogen-substituted this compound.

Scientific Research Applications

4-Acryloylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound can be used in the development of bioactive molecules and as a building block for drug design.

    Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.

    Industry: It is utilized in the production of high-performance materials, such as liquid crystal polymers and specialty coatings.

Mechanism of Action

The mechanism by which 4-acryloylbenzoic acid exerts its effects depends on its application. In polymer chemistry, the acryloyl group undergoes polymerization reactions to form long-chain polymers. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: A precursor in the synthesis of 4-acryloylbenzoic acid.

    4-Acetylbenzoic acid: Another benzoic acid derivative with different functional groups.

    4-Formylbenzoic acid: Used in similar applications but with an aldehyde group instead of an acryloyl group.

Uniqueness: this compound is unique due to its acryloyl group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This makes it particularly valuable in the synthesis of polymers and materials with specialized functions.

Properties

IUPAC Name

4-prop-2-enoylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIODTYCHCIMSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295230
Record name 4-(1-Oxo-2-propen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59969-66-3
Record name 4-(1-Oxo-2-propen-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59969-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Oxo-2-propen-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.